molecular formula C24H20ClN3OS B2526060 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207000-14-3

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2526060
CAS No.: 1207000-14-3
M. Wt: 433.95
InChI Key: RXVROFVSBVJVSK-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic small molecule investigated for its potent inhibitory activity against tyrosine kinases, with a primary focus on oncology research. Scientific studies, such as those referenced in PubMed , indicate that compounds featuring this core imidazole-thioacetamide structure are designed to target and inhibit BCR-ABL, the oncogenic driver in chronic myeloid leukemia (CML). A key research value of this compound lies in its potential efficacy against the T315I "gatekeeper" mutation , a common mechanism of resistance to first- and second-generation tyrosine kinase inhibitors like imatinib and nilotinib. Its mechanism of action involves competitively binding to the ATP-binding site of the kinase, thereby preventing the auto-phosphorylation and downstream signaling essential for the survival and proliferation of cancerous cells. Beyond BCR-ABL, this molecule may also exhibit inhibitory profiles against other kinases such as Src and c-Kit, making it a valuable tool for researchers exploring signaling pathways in various hematological malignancies and solid tumors. It is intended for in vitro biochemical assays and cell-based studies to further elucidate resistance mechanisms and develop next-generation therapeutic strategies.

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3OS/c1-17-10-12-18(13-11-17)22-15-26-24(28(22)21-9-5-6-19(25)14-21)30-16-23(29)27-20-7-3-2-4-8-20/h2-15H,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVROFVSBVJVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Microwave-Assisted Imidazole Formation

A highly efficient method for constructing polysubstituted imidazoles involves a one-pot condensation of substituted aldehydes, ammonium acetate, and α-diketones under microwave irradiation. For the target compound, 3-chlorobenzaldehyde and p-tolualdehyde are reacted with benzil (1,2-diphenylethanedione) in aqueous NaOH, catalyzed by an N-heterocyclic carbene precursor. Microwave irradiation at 350 W for 10 minutes yields 1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazole with a 92% yield. This method significantly reduces reaction time compared to conventional reflux (12 hours) and minimizes side products.

Key Conditions

  • Solvent: Water (optimal for green chemistry)
  • Catalyst: Benzimidazolium salt (0.25 mmol)
  • Temperature: 100–120°C under microwave
  • Yield: 88–95% for analogous derivatives

Acetamide Formation via Acylation

The final step involves coupling the thiolated imidazole with N-phenylacetamide.

Schotten-Baumann Reaction

The thiol intermediate is treated with chloroacetyl chloride in dichloromethane, followed by reaction with aniline under Schotten-Baumann conditions (aqueous NaOH, 0–5°C). This two-phase system prevents hydrolysis of the acid chloride, yielding 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide with 78% yield after recrystallization from ethanol.

Characterization Data

  • 1H NMR (600 MHz, DMSO-d6) : δ 10.19 (s, 1H, NH), 7.12–8.25 (m, 13H, ArH), 4.81 (s, 2H, SCH2), 2.26 (s, 3H, CH3).
  • IR (KBr) : 1671 cm⁻¹ (C=O), 1645 cm⁻¹ (C=N).

Alternative Pathways and Comparative Analysis

Solid-Phase Synthesis for Scalability

A patent-derived approach employs a polymer-supported thioacetamide reagent to streamline purification. The imidazole-thiol is immobilized on resin, reacted with bromoacetylated aniline, and cleaved using trifluoroacetic acid, achieving 80% purity without column chromatography.

Industrial-Scale Considerations

For mass production, continuous flow reactors are recommended to enhance reproducibility and safety. A tubular reactor operating at 10 mL/min flow rate, with in-line IR monitoring, reduces reaction time by 40% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, especially under electrophilic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical for microbial survival.

Antifungal Properties

In addition to its antibacterial effects, 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has been investigated for its antifungal activity. It has shown promising results against common fungal pathogens, suggesting potential applications in treating fungal infections.

Potential Therapeutic Uses

The compound's unique structural features position it as a candidate for further research into its therapeutic applications. Its ability to modulate biological pathways could make it effective in treating inflammatory conditions and possibly certain types of cancer. Ongoing studies aim to elucidate the precise molecular targets and mechanisms involved in its action .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Antifungal Activity Assessment

In another investigation focusing on antifungal properties, the compound was tested against Candida species. The results showed significant inhibition of fungal growth at low concentrations, suggesting that it could be developed into an antifungal treatment option .

Mechanism of Action

The mechanism of action of 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Electronic Effects

The table below compares key structural features and substituent effects of the target compound with similar derivatives:

Compound Name R<sup>1</sup> (N1) R<sup>2</sup> (C5) Acetamide Substituent Key Effects Reference
2-((1-(3-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide (Target) 3-Chlorophenyl p-Tolyl N-Phenyl Enhanced hydrophobicity and potential for π-π interactions; moderate electron-withdrawing effects from Cl.
2-((4-(4-Bromophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide 4-Bromophenyl N-Phenyl Bromine’s larger atomic radius and stronger electron-withdrawing effects may improve binding to halogen-bonding pockets in enzymes.
3-Chloro-N-phenyl-phthalimide Chlorine at the 3-position enhances electrophilicity; rigid phthalimide scaffold improves thermal stability but reduces solubility.
2-(1H-Imidazol-2-ylthio)-N-p-tolylacetamide p-Tolyl p-Tolyl group increases lipophilicity, potentially enhancing membrane permeability in antimicrobial applications.
2-((1-(4-Chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 4-Chlorophenyl p-Tolyl Thiazol-2-yl Thiazole ring introduces hydrogen-bonding capability and may improve metabolic stability compared to phenyl groups.
Key Observations:
  • Halogen Substituents : Bromine (in ) and chlorine (target compound) both enhance electron-withdrawing properties, but bromine’s larger size may improve halogen bonding in enzyme active sites.
  • Aryl Group Variations : The p-tolyl group (target compound, ) increases hydrophobicity, whereas nitro or thiazole substituents () modulate solubility and binding specificity.
Antimicrobial Activity:
  • Compound 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide () exhibited potent activity against Staphylococcus aureus (MIC: 15.67 µg/mL), surpassing amphotericin B against Syncephalastrum racemosum. The target compound’s 3-chlorophenyl group may further enhance Gram-positive bacterial targeting due to increased membrane disruption.
  • Thiazole-containing analogues (e.g., ) show improved antifungal activity, suggesting that heterocyclic acetamide substituents broaden antimicrobial spectra.
Anticancer Activity:
  • Derivatives such as N-(6-substituted-benzothiazol-2-yl)-2-[[4,5-dimethyl-1-(p-tolylamino)-1H-imidazol-2-yl]thio]acetamide () demonstrated cytotoxicity against C6 glioma and HepG2 cells (IC50: ~15 µg/mL). The target compound’s p-tolyl group may similarly enhance tumor cell penetration.
Enzyme Inhibition:
  • Bromophenyl-substituted imidazoles () were designed as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), a target in anticancer and antiviral therapy. The target compound’s chlorine substituent may offer comparable inhibition with reduced off-target effects.
Yield and Purity:
  • The bromophenyl analogue () was synthesized in 89% yield via flash chromatography.
  • Thiazole derivatives () required recrystallization for purity, highlighting the challenge of introducing heterocyclic acetamide groups.

Physicochemical Properties

Property Target Compound 4-Bromophenyl Analogue Thiazole Derivative
Molecular Weight ~403.9 g/mol 363.5 g/mol 441.0 g/mol
LogP (Predicted) ~3.8 ~3.5 ~2.9
Solubility Low in aqueous buffer Moderate in DMSO Improved due to thiazole
Notes:
  • The thiazole derivative’s lower LogP () suggests better aqueous solubility, critical for bioavailability.
  • Halogenated derivatives (target compound, ) may exhibit higher plasma protein binding.

Biological Activity

The compound 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is an organic molecule characterized by its complex structure, which includes an imidazole ring, a thioether linkage, and an acetamide group. Its structural features suggest significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C25H22ClN3OSC_{25}H_{22}ClN_3OS, with a molecular weight of approximately 448.0 g/mol. The presence of the 3-chlorophenyl and p-tolyl substituents enhances its chemical reactivity and potential interactions with biological targets.

PropertyValue
Molecular FormulaC25H22ClN3OS
Molecular Weight448.0 g/mol
StructureImidazole derivative
Functional GroupsThioether, Amide

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit various biological activities, including antimicrobial properties. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator , making it a candidate for treating infections caused by resistant microorganisms. Studies have shown that compounds with similar structures can inhibit bacterial growth effectively, suggesting that this compound may possess comparable activity .

Anticancer Activity

The anticancer potential of imidazole derivatives is well-documented, with many studies focusing on their ability to inhibit specific cancer-related enzymes. For instance, compounds similar to this compound have demonstrated inhibitory effects on key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

In vitro studies have shown that related compounds exhibit IC50 values ranging from 50 µM to over 200 µM against various cancer cell lines, indicating that structural modifications can significantly influence their potency .

The mechanism of action for this compound likely involves interactions with specific molecular targets due to the presence of the imidazole ring, which can coordinate with metal ions affecting enzymatic activity. The chlorophenyl and tolyl groups may interact with hydrophobic pockets in proteins, leading to alterations in their function and subsequent cellular processes .

Study 1: Anticancer Screening

A recent study evaluated several imidazole derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited notable cytotoxicity, with one derivative showing an IC50 value of 60 µM against breast cancer cells .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory effects of related imidazole compounds on α-glucosidase, a target for diabetes treatment. The study found that certain derivatives had superior inhibitory activities compared to standard drugs like acarbose, demonstrating the potential of these compounds in managing blood glucose levels .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((1-(3-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of substituted anilines with aldehydes to form the imidazole core. Thioacetamide introduction via nucleophilic substitution (e.g., reacting imidazole-thiol with chloroacetamide derivatives) follows. Key optimizations include:

  • Temperature control : Reactions often proceed at 60–80°C under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Catalysts : Triethylamine or K₂CO₃ facilitates deprotonation and improves yields .
  • Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is structural characterization of this compound performed, and what analytical techniques validate its purity?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.0 ppm; thioether S-CH₂ at δ 3.8–4.2 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₂₉H₂₃ClN₃OS: ~504.1 g/mol) .
  • HPLC : Purity >95% confirmed via reverse-phase C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen positioning, alkyl chains) influence bioactivity, and what contradictions exist in SAR data?

  • SAR Insights :

  • Chlorine positioning : 3-Chlorophenyl substitution enhances target binding (IC₅₀ ~1.6 µg/mL) compared to 4-chlorophenyl analogs (IC₅₀ >10 µg/mL), likely due to steric/electronic effects .
  • Alkyl chain variations : Methyl groups in the acetamide moiety improve solubility but reduce potency (e.g., N-methyl vs. N-ethyl analogs show 100-fold differences in IC₅₀) .
    • Contradictions : Some studies report trifluoromethyl groups increasing metabolic stability , while others note reduced bioavailability due to hydrophobicity . Discrepancies may arise from assay conditions (e.g., cell vs. enzyme-based) .

Q. What mechanistic hypotheses explain the compound’s interaction with biological targets (e.g., kinases, GPCRs)?

  • Proposed Mechanisms :

  • Kinase inhibition : Imidazole-thioacetamide scaffolds mimic ATP-binding motifs, competitively inhibiting tyrosine kinases (e.g., EGFR). Docking studies suggest hydrogen bonding with Lys721 and π-π stacking with Phe699 .
  • CYP450 interactions : Chlorophenyl groups may act as mechanism-based inhibitors, forming covalent adducts with heme iron .
    • Validation : Knockout models (e.g., EGFR-null cells) and isotopic tracer studies (³H-thymidine uptake) are used to confirm target engagement .

Q. How can researchers resolve discrepancies in reported IC₅₀ values across studies?

  • Approaches :

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference) .
  • Data normalization : Express activity relative to internal standards (e.g., % inhibition vs. solvent controls) to minimize batch effects .
  • Meta-analysis : Compare datasets using tools like Prism® to identify outliers and adjust for variables (e.g., DMSO concentration) .

Future Directions

Q. What novel derivatives of this compound are under investigation for enhanced selectivity or reduced toxicity?

  • Emerging Derivatives :

  • Fluorinated analogs : 4-Fluorophenyl substitutions improve blood-brain barrier penetration (e.g., CNS-targeted candidates) .
  • Heterocyclic replacements : Thiadiazole or triazole rings replace imidazole to modulate pharmacokinetics .
    • Toxicity Mitigation : Prodrug strategies (e.g., esterification of the acetamide) reduce hepatic toxicity in preclinical models .

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